![molecular formula C22H22N4O2 B2987967 N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1796918-94-9](/img/structure/B2987967.png)

N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Chemistry

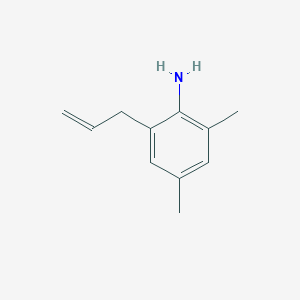

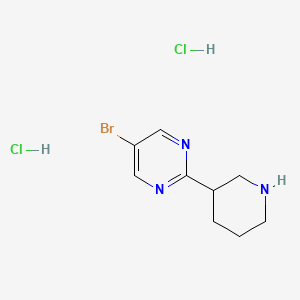

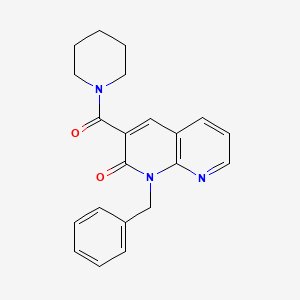

N-alkylation techniques are crucial for the synthesis of various heterocyclic compounds, including pyrrole, indole, and benzimidazole derivatives. These methods are employed to produce compounds with potential applications in pharmaceuticals and material science. For instance, the N-alkylation of aniline, carboxamides, and heterocyclic compounds can be accomplished using alkyl halides, demonstrating a convenient and efficient pathway to N-alkylated products (Hayat et al., 2001).

Biological Activity

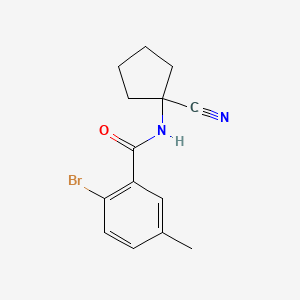

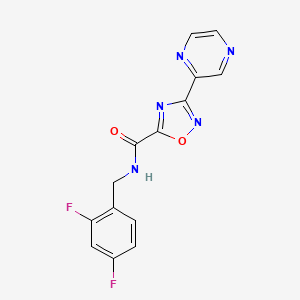

Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide have been investigated for their biological activities, including anticancer and antimicrobial properties. For example, carboxamide derivatives have shown promise in targeted drug delivery for melanoma therapy, demonstrating enhanced efficacy compared to standard cytostatics used in melanoma therapy (Wolf et al., 2004). Additionally, heterocyclic carboxamides have been evaluated as potential antipsychotic agents, indicating the importance of structural analogues in drug discovery (Norman et al., 1996).

Luminescence and Material Science

Ethylamide metal–organic frameworks incorporating carboxylate-assisted linkages have been studied for their thermostability and luminescence properties, contributing to the development of new materials with potential applications in sensors and optoelectronics (Sun et al., 2012).

properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-21(23-12-11-15-14-24-17-7-2-1-6-16(15)17)19-9-5-13-26(19)22-25-18-8-3-4-10-20(18)28-22/h1-4,6-8,10,14,19,24H,5,9,11-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHVWCVCWOZAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2987887.png)

![2-furyl-N-{2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2987888.png)

![2,4-dichloro-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2987891.png)

![Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate](/img/structure/B2987892.png)

![2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2987895.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2987900.png)